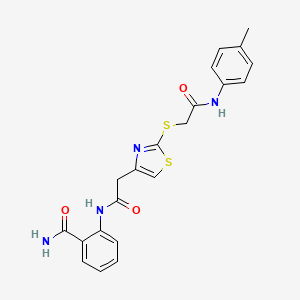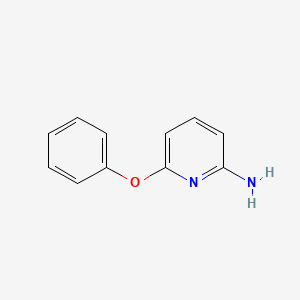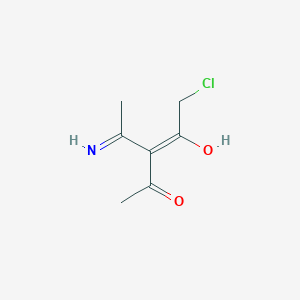![molecular formula C23H25NO3S B2408466 1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797272-15-1](/img/structure/B2408466.png)
1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1’-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of benzofurans, which are part of the compound’s structure, can be achieved through a metal-free cyclization of ortho-hydroxystilbenes . Additionally, the synthesis of piperidine derivatives, another component of the compound, can be achieved through various intra- and intermolecular reactions .Scientific Research Applications
Affinity and Selectivity of Sigma Ligands
The structural factors influencing the affinity and selectivity towards sigma 1 and sigma 2 binding sites have been extensively studied in spiro compounds. These studies reveal that the N-substituent in spiro compounds plays a critical role in determining both the affinity and selectivity for sigma binding sites. For instance, compounds with medium-sized N-substituents exhibit potent but unselective binding, whereas modifications leading to longer chain lengths and increased lipophilicity can result in high affinity for sigma 2 binding sites with significant selectivity over sigma 1 binding sites. The introduction of substituents in the benzene ring of the spiro compound can mainly affect the affinity for sigma 1 binding sites, with specific substitutions leading to high affinity for sigma 2 sites and very low affinity for sigma 1 sites (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System Agents
Spiro compounds, including those related to "1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one," have been synthesized and evaluated as potential central nervous system (CNS) agents. These studies have led to the discovery of compounds with marked inhibition of tetrabenazine-induced ptosis, indicating their potential as antidepressants and CNS depressants. The synthesis of such compounds often involves the formation of spiro compounds through the addition of certain precursors to piperidone followed by acid-catalyzed cyclization (Bauer et al., 1976).
properties
IUPAC Name |
1'-[2-(4-propan-2-ylsulfanylphenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-16(2)28-18-9-7-17(8-10-18)15-21(25)24-13-11-23(12-14-24)20-6-4-3-5-19(20)22(26)27-23/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMWJDUBAYYWJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2408385.png)
![N-[(4-methoxyphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2408386.png)
![(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2408387.png)
![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan](/img/structure/B2408388.png)
![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2408390.png)



![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)

![(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2408401.png)

